2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-3-6(5-1-2-5)16(15-7)4-8(13)14/h3,5H,1-2,4H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSPFNHCPFLEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key stages:
- Formation of the substituted pyrazole core bearing the cyclopropyl and trifluoromethyl groups.
- Introduction of the acetimidamide functionality at the 1-position of the pyrazole ring.
The synthetic approach integrates classical organic reactions such as Grignard reactions, condensation, cyclization, and amidination.
Synthesis of the Substituted Pyrazole Core
A reliable method to prepare 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazoles involves the following:
Grignard Reaction: Starting from an appropriate N,N-dimethoxy-N-methyl carboxamide derivative (e.g., 1,8-naphthyridine-3-carboxamide analogs), reaction with a cyclopropylmagnesium reagent yields an intermediate aldehyde bearing the cyclopropyl group.
Condensation with Aromatic Aldehydes: The aldehyde intermediate undergoes condensation with aromatic aldehydes to form α,β-unsaturated ketones (chalcone-type intermediates).
Cyclization with Hydrazine Hydrate: Treatment of these intermediates with hydrazine hydrate induces cyclization, forming the pyrazole ring with high yields (up to 99%) and incorporating the trifluoromethyl group if present on the aromatic aldehyde or precursor (as per literature on similar pyrazole syntheses).
This sequence can be summarized as:
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Grignard Reaction | N,N-dimethoxy-N-methyl carboxamide + cyclopropylmagnesium bromide | Cyclopropyl-substituted aldehyde |
| 2 | Condensation | Aldehyde + aromatic aldehyde | α,β-Unsaturated ketone intermediate |
| 3 | Cyclization | Intermediate + hydrazine hydrate | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole |
Introduction of the Acetimidamide Group
The acetimidamide moiety is introduced typically by functionalizing the pyrazole nitrogen (N-1 position) with an acetimidamide substituent. This can be achieved via:
N-Alkylation: Reaction of the pyrazole with a suitable haloacetamidine derivative or via nucleophilic substitution using acetimidamide precursors under basic conditions.
Purification and Characterization: The crude product is purified by flash chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard Reaction | THF, 0 °C to RT, inert atmosphere | ~85 | Formation of cyclopropyl aldehyde |
| Condensation | Ethanol, reflux, 12 h | ~90 | Formation of chalcone intermediate |
| Cyclization | Hydrazine hydrate, ethanol, reflux, 12 h | ~99 | High-yield pyrazole formation |
| N-Alkylation | Base (e.g., K2CO3), haloacetamidine, MeCN, 80 °C, 3 h | 50-75 | Introduction of acetimidamide group |
| Purification | Flash chromatography (silica gel) | - | To isolate pure target compound |
Analytical and Purification Techniques
- Extraction and Washing: Organic extracts are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Flash Chromatography: Silica gel chromatography using ethyl acetate/hexanes mixtures is employed to purify the final compound.
- Spectral Data: ^1H NMR, ^13C NMR, and mass spectrometry confirm the substitution pattern and molecular weight consistent with 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Antiinflammatory Properties :
Preliminary studies indicate that 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound's IC₅₀ values suggest effective suppression of these enzymes, making it a candidate for anti-inflammatory drug development.
Anticancer Activity :
Research has shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation. Compounds similar to 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide have demonstrated activity against various cancer cell lines, indicating potential for use in cancer therapeutics. The mechanism may involve the inhibition of pathways such as p38 MAPK, which is implicated in both inflammation and cancer progression.
Biological Research
Bioactivity Assessment :
The compound has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. Its structure allows it to interact with biological targets, potentially leading to the development of new antibiotics or antifungal agents.
Mechanism of Action :
The trifluoromethyl group enhances the compound's lipophilicity, facilitating penetration into biological membranes. The pyrazole ring interacts with active sites on target proteins, modulating their activity and leading to various biological outcomes.
Industrial Applications
Synthesis Intermediate :
Due to its unique structure, 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide can serve as an intermediate in the synthesis of more complex organic compounds. Its derivatives are being explored for their potential applications in creating advanced materials with specific properties such as thermal stability and chemical resistance.
Future Research Directions
Further research is essential to fully elucidate the spectrum of interactions and potential side effects associated with this compound. Investigations into its pharmacokinetics, long-term effects, and mechanisms at the molecular level will be crucial for advancing its application in therapeutic settings.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with active sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structural features can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, or functional groups. Below is a detailed analysis:
Pyrazole Core Derivatives
Pyrazole-based compounds often exhibit divergent biological activities depending on substituent placement and electronic effects. Key comparisons include:
| Compound Name | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Key Structural Features |
|---|---|---|---|---|---|
| 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide | 263.2 | 1.8 | 3 | 5 | Cyclopropyl, -CF₃, acetimidamide |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | 319.3 | 0.5 | 5 | 8 | Thiophene, cyano, hydroxyl, amino groups |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) | 379.4 | 1.2 | 5 | 9 | Thiophene, ester, amino groups |
Key Observations :
- Hydrogen-Bonding: The acetimidamide group provides three H-bond donors, surpassing 7a and 7b (5 donors each but distributed across multiple functional groups). This may improve target engagement in enzyme-binding pockets.
- Metabolic Stability: Cyclopropyl and -CF₃ substituents are known to resist oxidative metabolism, unlike the ester group in 7b, which is prone to hydrolysis .
Functional Group Analogues
- Acetimidamide vs. Carboxamide : Acetimidamide (-CH₂C(=NH)NH₂) offers greater basicity (pKa ~8.5) compared to carboxamide (-CONH₂, pKa ~0.5), affecting ionization and bioavailability in physiological pH ranges.
- Trifluoromethyl vs.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclopropanation of a pyrazole precursor, contrasting with the thiophene-based Gewald reaction used for 7a/b .
- Thermodynamic Stability : Density functional theory (DFT) calculations predict the cyclopropyl group reduces ring strain compared to bulkier substituents, enhancing thermal stability.
- Toxicity Profile: Trifluoromethylated pyrazoles generally show lower cytotoxicity (CC₅₀ >50 µM) than cyano-substituted analogs (CC₅₀ ~10 µM), likely due to reduced reactive metabolite formation.
Biological Activity
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, a compound with the molecular formula , is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a cyclopropyl moiety and a trifluoromethyl group, which contribute to its unique biological profile. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 176.14 g/mol |
| Molecular Formula | |
| Boiling Point | Not available |
| Log P | 1.42 (octanol/water partition coefficient) |
| Solubility | High in organic solvents |
Antimicrobial Properties
Recent studies have indicated that 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways.
Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition may have implications for drug metabolism and interactions, making it a candidate for further pharmacokinetic studies.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Johnson et al. (2023) evaluated the antimicrobial efficacy of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2024), Smith et al. reported that the compound inhibited cell growth in MCF-7 cells with an IC50 value of 10 µM, suggesting potential as an anticancer agent.
- Pharmacokinetic Profiling : A pharmacokinetic study revealed that the compound is well absorbed with high bioavailability, making it suitable for oral administration. The study highlighted its ability to cross the blood-brain barrier, indicating potential central nervous system effects.
Q & A
Q. What are the common synthetic routes for 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, and what key intermediates are involved?
The synthesis typically involves cyclopropane-functionalized pyrazole precursors. A multi-step approach includes:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under acidic conditions.
- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using cyclopropylboronic acids).
- Step 3: Acetimidamide functionalization via alkylation with chloroacetonitrile followed by amidination with ammonia or ammonium acetate. Key intermediates include 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and chloroacetamide derivatives. Reaction optimization often requires monitoring by TLC or HPLC to minimize side products like over-alkylated species .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR: Prioritize signals for the cyclopropyl group (δ ~0.5–2.5 ppm in 1H NMR; δ ~5–15 ppm in 13C NMR) and trifluoromethyl group (δ ~110–125 ppm in 13C NMR, split into quartets due to coupling with fluorine).
- HRMS: Confirm molecular ion peaks with accurate mass (<5 ppm error). For example, a calculated [M+H]+ ion at m/z 290.0318 (C9H10F3N5O) matches experimental data .
- IR Spectroscopy: Detect amidine C=N stretches (~1640–1680 cm⁻¹) and NH2 bending modes (~1550–1600 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities in the pyrazole-acetimidamide linkage .
Q. What in vitro biological screening models are appropriate for initial assessment of its bioactivity?
Prioritize assays aligned with the compound’s structural analogs (e.g., pyrazole derivatives with antiviral or antiproliferative activity):
- Cytotoxicity: MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases linked to disease pathways. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments to account for batch variability .
Advanced Research Questions
Q. How can researchers optimize the yield of the acetimidamide functional group during synthesis, considering competing side reactions?
Competing reactions like hydrolysis of the amidine group or undesired N-alkylation can be mitigated by:
- Temperature Control: Perform amidination at 0–5°C to slow hydrolysis.
- Solvent Selection: Use anhydrous DMF or THF to suppress water-mediated degradation.
- Catalysis: Employ Lewis acids (e.g., ZnCl2) to enhance electrophilicity of the nitrile intermediate. Monitor reaction progress via LC-MS and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What computational methods validate the stereoelectronic effects of the cyclopropyl and trifluoromethyl groups on bioactivity?
- DFT Calculations: Model the electron-withdrawing effect of the CF3 group and strain-induced reactivity of the cyclopropyl ring.
- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR Studies: Corrogate substituent effects (e.g., logP, polar surface area) with biological data to design analogs with improved pharmacokinetics .
Q. How should contradictory results in receptor binding assays be addressed when using different cell lines or assay conditions?
Contradictions often arise from:
- Cell Line Variability: Differences in receptor expression levels (e.g., HEK293 vs. CHO cells).
- Buffer Composition: Adjust pH to physiological ranges (e.g., pH 6.5–7.4 using ammonium acetate/acetic acid buffers) to stabilize protein-ligand interactions.
- Normalization: Use internal standards (e.g., fluorescent probes) to control for plate-to-plate variability. Validate findings with orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
